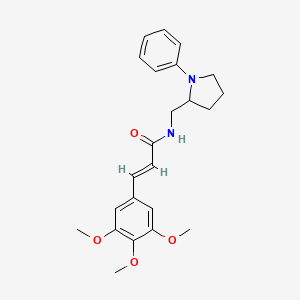
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA belongs to the class of acrylamide derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Polymer Science and Engineering
Swelling and Dye Adsorption Studies : Studies have explored the use of acrylamide-based hydrogels in swelling, diffusion, and adsorption of water-soluble dyes, indicating their potential applications in environmental cleanup and water treatment technologies. For instance, Dadhaniya et al. (2006) detailed the preparation of super swelling acrylamide/N-vinylpyrrolidone/3-(2-hydroxyethyl carbamoyl) acrylic acid hydrogels through free radical polymerization, highlighting their efficacy in dye adsorption from aqueous solutions (Dadhaniya, Patel, & Patel, 2006).
Controlled Radical Polymerization : The controlled radical polymerization of acrylamides incorporating amino acid moieties demonstrates advancements in polymer chemistry, enabling the synthesis of homopolymers with narrow polydispersity and potential biomedical applications. Mori, Sutoh, and Endo (2005) synthesized homopolymers of monosubstituted acrylamide having an amino acid moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization, suggesting its applicability in creating polymers with controlled structures (Mori, Sutoh, & Endo, 2005).
Biomedical Applications
Drug Delivery Systems : The thermoresponsive properties of poly(N-isopropyl acrylamide) have been widely researched for drug delivery applications. Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, paving the way for its use in creating smart drug delivery systems that respond to temperature changes (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Viral Inhibition and Biochemical Applications : Acrylamide polymers bearing pendant alpha-sialoside groups have been found to significantly inhibit the agglutination of erythrocytes by the influenza A virus, indicating their potential as antiviral agents. Lees, Spaltenstein, Kingery-Wood, and Whitesides (1994) discussed how these polymers inhibit hemagglutination more effectively than monomeric sialic acid, suggesting a multivalent inhibition mechanism that could be beneficial in designing antiviral therapies (Lees, Spaltenstein, Kingery-Wood, & Whitesides, 1994).
Material Chemistry
Synthesis and Characterization of Macroporous Silica : Tian et al. (2010) synthesized and characterized macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases in chromatography, demonstrating the versatility of acrylamide derivatives in creating specialized materials for chemical separations (Tian, Lu, Che, Shen, Jiang, & Shen, 2010).
properties
IUPAC Name |
(E)-N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-27-20-14-17(15-21(28-2)23(20)29-3)11-12-22(26)24-16-19-10-7-13-25(19)18-8-5-4-6-9-18/h4-6,8-9,11-12,14-15,19H,7,10,13,16H2,1-3H3,(H,24,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHOBMJVMLPPFK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-phenylpyrrolidin-2-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[2-(4-cyanophenyl)-3-(3-nitrophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2760984.png)
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(3-chloro-4-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2760985.png)

![1-[5-(Trifluoromethyl)pyrazol-1-YL]propan-2-OL](/img/structure/B2760989.png)
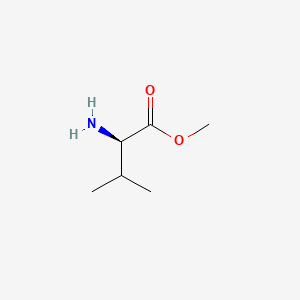
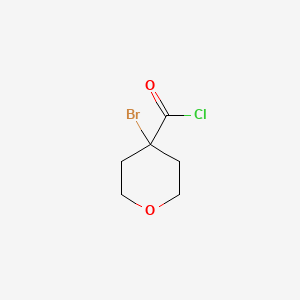
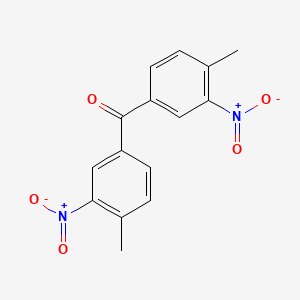
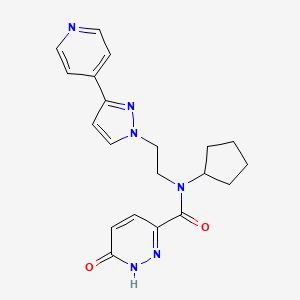
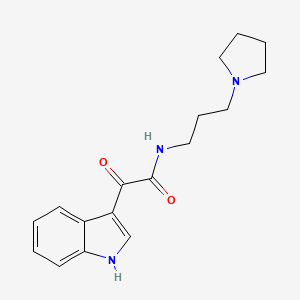



![9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2761004.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761005.png)